
2-methyl-1-(2-thienylcarbonyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-(2-thienylcarbonyl)-1H-benzimidazole is a benzimidazole derivative, a class of compounds known for their heterocyclic structure comprising a fusion of benzene and imidazole rings. These compounds exhibit a wide range of biological activities and have been the focus of numerous synthetic and medicinal chemistry studies.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. A related approach involves reacting appropriate alcohols or amines with acid chloride derivatives to yield various benzimidazole carbamates and carbamoyl benzimidazoles (Ram et al., 1992). Another method for synthesizing benzimidazole derivatives includes the Weidenhagen reaction, followed by N-methylation (El’chaninov et al., 2015).
Molecular Structure Analysis
Molecular structure determination of benzimidazole derivatives is often carried out using X-ray crystallography and DFT calculations. These studies reveal the geometries, vibrational wavenumbers, NMR, and electronic transitions of the compounds. The structure-activity relationship (SAR) studies indicate that modifications on the benzimidazole scaffold can significantly influence biological activity (Abdel Ghani & Mansour, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-methylbenzimidazol-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-14-10-5-2-3-6-11(10)15(9)13(16)12-7-4-8-17-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTXTAMFDCPENL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methyl-1H-benzimidazol-1-yl)(thiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-3-isoxazolyl)-4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5527994.png)
![1-(4-chlorophenyl)-4-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperazine](/img/structure/B5528000.png)
![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-2-furamide](/img/structure/B5528008.png)
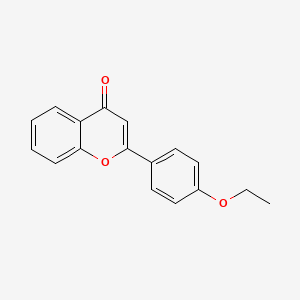
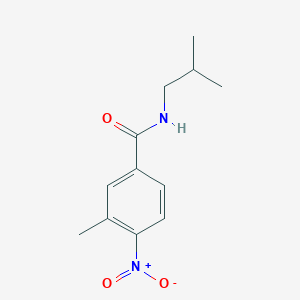
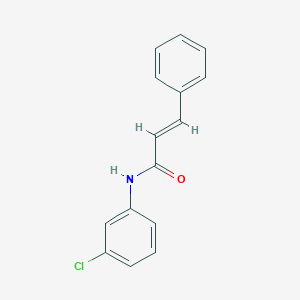
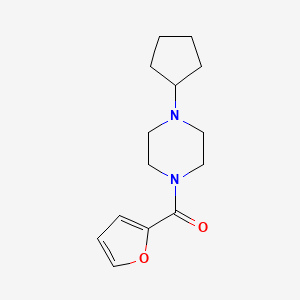
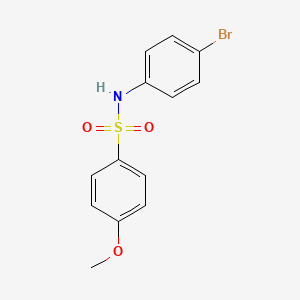
![2-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B5528051.png)
![2-(4-fluorophenyl)-5-propyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5528090.png)
![2-(2,4-dimethoxyphenyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5528093.png)
![(1s,5s)-3,7-dimethyl-10-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3,7,10-triazatricyclo[3.3.3.0~1,5~]undecane](/img/structure/B5528096.png)
![1-(4-chlorophenyl)-4-[(2-ethoxy-3-pyridinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5528101.png)
![2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5528106.png)